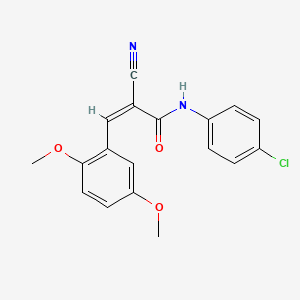
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1990s and has been extensively studied for its potential therapeutic applications.
作用机制
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to increased lipolysis and thermogenesis in adipose tissue, as well as increased glucose uptake and oxidation in skeletal muscle. These effects contribute to the anti-obesity and anti-diabetic properties of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase energy expenditure, reduce food intake, and promote weight loss. It also increases insulin sensitivity and glucose uptake in skeletal muscle, which could have potential therapeutic applications in treating diabetes. Additionally, N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to have anti-inflammatory effects in adipose tissue, which could be beneficial in treating obesity-related inflammation.
实验室实验的优点和局限性
One advantage of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide is its selectivity for the β3-adrenergic receptor, which allows for more precise targeting of this receptor and avoids potential off-target effects. However, one limitation of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide is its relatively short half-life, which can make it difficult to study in vivo. Additionally, the anti-obesity effects of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide have primarily been studied in animal models, and further research is needed to determine its potential efficacy and safety in humans.
未来方向
There are a number of future directions for research on N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide. One area of interest is its potential use in treating obesity-related inflammation. Additionally, further research is needed to determine its potential efficacy and safety in humans, as well as its potential use in combination with other therapies for obesity and diabetes. Finally, there is a need for the development of more stable analogs of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide that could be used in vivo for longer periods of time.
合成方法
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide involves the reaction of 4-chlorobenzonitrile with 2,5-dimethoxyphenylacetonitrile in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the product.
科学研究应用
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-obesity effects by increasing energy expenditure and reducing food intake in animal models. It has also been studied for its potential use in treating diabetes, as it increases insulin sensitivity and glucose uptake in skeletal muscle.
属性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-16-7-8-17(24-2)12(10-16)9-13(11-20)18(22)21-15-5-3-14(19)4-6-15/h3-10H,1-2H3,(H,21,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJQSAMTTKLPKI-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5683141.png)
![3-methyl-6-{5-[1-(4-piperidinyl)-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridazine dihydrochloride](/img/structure/B5683147.png)

![3-{2-[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5683157.png)
![1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5683164.png)
![(4R)-N,N-diethyl-1-methyl-4-({5-[(methylthio)methyl]-2-furoyl}amino)-L-prolinamide](/img/structure/B5683166.png)
![1-methyl-8-(4-methylquinolin-2-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5683168.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol](/img/structure/B5683175.png)

![5-[4-(methylthio)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5683206.png)
![4-chloro-3-{5-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5683212.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)
![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)